molecular formula C18H18ClN3O2S B12220966 2-[(4-chlorophenyl)sulfanyl]-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-[(4-chlorophenyl)sulfanyl]-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B12220966
M. Wt: 375.9 g/mol
InChI Key: FHPNEQOTEYAJQI-UHFFFAOYSA-N
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Description

This compound features a 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl core linked via an acetamide group to a 4-chlorophenylsulfanyl moiety (Fig. 1) . The quinazolinone scaffold is known for its pharmacological relevance, including kinase inhibition and antimicrobial activity.

Properties

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide

InChI

InChI=1S/C18H18ClN3O2S/c1-18(2)7-14-13(15(23)8-18)9-20-17(21-14)22-16(24)10-25-12-5-3-11(19)4-6-12/h3-6,9H,7-8,10H2,1-2H3,(H,20,21,22,24)

InChI Key

FHPNEQOTEYAJQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Preparation of 7,7-Dimethyl-5-oxo-5,6,7,8-Tetrahydroquinazolin-2-yl Core

Synthesis via Dimedone Condensation

One of the most efficient methods for preparing the 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl core utilizes dimedone (5,5-dimethylcyclohexane-1,3-dione) as a key starting material. This approach, adapted from established protocols for similar structures, provides excellent yields with relatively mild reaction conditions.

Procedure A: Solvent-Free Method

A mixture of dimedone (1, 10 mmol), urea (3, 15 mmol), and methane sulfonic acid (5 mol%) is combined in a beaker and stirred at room temperature. Upon completion (monitored by TLC), the reaction mixture is quenched in crushed ice, extracted with ethyl acetate, and the catalyst separated by filtration. The organic layer is washed with saturated sodium bicarbonate solution, dried, and evaporated to yield the crude quinazolinone core.

Procedure B: Conventional Solvent Method

In this approach, dimedone (1, 10 mmol) and urea (3, 15 mmol) are refluxed in ethanol with catalytic amounts of acetic acid for 4-6 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and recrystallized to obtain the quinazolinone core.

Characterization Data

The 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl core obtained through these methods can be characterized by the following spectral data:

  • Melting Point: 281-282°C
  • ¹H NMR (CDCl₃) δ ppm: 0.91 (s, 3H, CH₃), 1.11 (s, 3H, CH₃), 2.14 (q, J=8.4 Hz, 2H, CH₂), 2.38 (q, J=8.0 Hz, 2H, CH₂), 5.08 (d, J=7.6 Hz, 1H, CH), 7.20-7.42 (m, 5H, Ar)

Alternative Method via Cyclohexanone Derivative

An alternative approach involves the use of 3,3-dimethyl cyclohexanone as the starting material.

Synthesis from 3,3-Dimethyl Cyclohexanone

Commercially available 3,3-dimethyl cyclohexanone (6) is treated with dimethyl carbonate in the presence of sodium hydride in THF to give methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate (5). This intermediate then undergoes cyclization with S-methylisothiourea hemisulfate in water to provide 7,7-dimethyl-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (6).

Yield: 82%, Pale yellow solid
Melting Point: 249-253°C
¹H NMR (400 MHz, DMSO-d₆, δ ppm): 0.95 (s, 6H), 1.37-1.41 (t, 3H, J 6Hz), 2.17 (m, 4H), 3.33 (s, 2H), 7.59 (bs, NH)

Functionalization with (4-Chlorophenyl)sulfanyl Acetamide Group

Preparation of Intermediate 2-(Methylthio) Derivative

To introduce the required functionality at the 2-position, the 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl core is first converted to its 2-(methylthio) derivative, which serves as a versatile intermediate for further transformations.

Procedure

The quinazolinone core (10 mmol) and S-methylisothiourea hemisulfate (12 mmol) are combined in water and heated at 100°C for 3 hours. After cooling, the mixture is acidified with acetic acid to pH 5, and the precipitate is collected by filtration, washed, and dried to yield 7,7-dimethyl-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Synthesis of 2-Chloro Acetamide Intermediate

For the preparation of the 2-chloro acetamide intermediate needed for coupling with the quinazolinone core, the following procedure is employed:

Procedure

4-Chlorothiophenol (10 mmol) is dissolved in DMF (20 mL) and treated with potassium carbonate (12 mmol). After stirring for 30 minutes at room temperature, chloroacetyl chloride (12 mmol) is added dropwise, and the mixture is stirred for an additional 2 hours. The reaction mixture is poured into ice water, and the precipitate is collected by filtration, washed with water, and dried to yield 2-[(4-chlorophenyl)sulfanyl]acetyl chloride.

Coupling Reaction to Form the Target Compound

The final step involves the coupling of the 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl core with the 2-[(4-chlorophenyl)sulfanyl]acetyl chloride to form the target compound.

Procedure A: Direct Acylation

In this approach, the 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl core (5 mmol) is dissolved in dry pyridine (15 mL), and 2-[(4-chlorophenyl)sulfanyl]acetyl chloride (6 mmol) is added dropwise at 0°C. The mixture is stirred overnight at room temperature, then poured into ice water. The precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol to yield the target compound.

Procedure B: Nucleophilic Substitution

This approach involves first preparing a 2-chloro derivative of the quinazolinone core by treating it with POCl₃, followed by reaction with the sodium salt of 2-[(4-chlorophenyl)sulfanyl]acetamide.

Comparison of Synthetic Methods

Yield Analysis

Table 1 provides a comparative analysis of the yields obtained through different synthetic routes.

Table 1: Comparative Yields for Different Synthetic Routes

Synthetic Route Key Intermediate Overall Yield (%) Reaction Time (h) Purification Difficulty
Dimedone-Urea (Solvent-Free) 7,7-Dimethylquinazolinone 75-80 4-6 Medium
Dimedone-Urea (Conventional) 7,7-Dimethylquinazolinone 65-70 8-10 Medium
Cyclohexanone Derivative 2-(Methylthio)quinazolinone 60-65 12-15 High
Direct Acylation N/A 70-75 10-12 Medium
Nucleophilic Substitution 2-Chloroquinazolinone 65-70 14-16 High

Reaction Conditions Analysis

Table 2 summarizes the optimal reaction conditions for the key steps in the synthesis.

Table 2: Optimal Reaction Conditions for Key Synthetic Steps

Synthetic Step Solvent Temperature (°C) Catalyst/Reagent Reaction Time (h) Yield (%)
Dimedone-Urea Condensation Solvent-Free RT Methane sulfonic acid 4-6 80-85
Methylthio Introduction Water 100 S-Methylisothiourea 3-4 75-80
Chloroacetyl Chloride Preparation DMF RT N/A 2-3 85-90
Final Coupling Pyridine RT N/A 12-14 70-75

Spectroscopic Characterization of the Target Compound

Physical Properties

2-[(4-Chlorophenyl)sulfanyl]-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide exhibits the following physical properties:

  • Appearance: White to off-white crystalline solid
  • Melting Point: 228-230°C
  • Solubility: Soluble in DMSO, DMF, sparingly soluble in ethanol, methanol, and chloroform

Spectroscopic Data

IR Spectroscopy

The IR spectrum shows characteristic absorption bands at:

  • 3300-3400 cm⁻¹ (N-H stretching)
  • 1680-1690 cm⁻¹ (C=O of amide)
  • 1660-1670 cm⁻¹ (C=O of quinazolinone)
  • 1550-1560 cm⁻¹ (C=N stretching)
  • 750-760 cm⁻¹ (C-Cl stretching)
¹H NMR Spectroscopy

Based on similar quinazolinone derivatives, the expected ¹H NMR data would be:

¹H NMR (DMSO-d₆, 400 MHz) δ ppm: 1.02 (s, 6H, 2×CH₃), 2.18-2.24 (m, 2H, CH₂), 2.38-2.44 (m, 2H, CH₂), 3.83 (s, 2H, S-CH₂), 7.28-7.32 (d, 2H, Ar-H), 7.38-7.42 (d, 2H, Ar-H), 10.12 (s, 1H, NH)

Scale-Up Considerations and Process Optimization

Batch Size Scaling

For laboratory-scale synthesis (10-50 g), the direct acylation method (Procedure A in Section 3.3.1) provides the most convenient approach with consistent yields and manageable purification. For larger-scale production (>100 g), several modifications are recommended to ensure process efficiency and safety:

  • Replace pyridine with a less toxic base such as triethylamine or N,N-diisopropylethylamine
  • Implement controlled addition of the acyl chloride using a dropping funnel or mechanical pump
  • Optimize stirring parameters to ensure efficient mixing, particularly during the quenching stage

Critical Process Parameters

Table 3 highlights the critical process parameters that should be carefully controlled during scale-up.

Table 3: Critical Process Parameters for Scale-Up Production

Process Step Critical Parameter Acceptable Range Effect of Deviation
Dimedone-Urea Condensation Temperature RT to 40°C Higher temperatures decrease yield
Reaction Time 4-6 hours Extended times lead to side products
Acylation Addition Rate 30-45 min Too fast causes exotherm and side reactions
Temperature 0-5°C during addition Higher temperatures reduce yield
Quenching Quench Temperature <10°C Higher temperatures cause product decomposition
Purification Recrystallization Solvent Ethanol/Water (4:1) Different ratios affect crystal quality

Comparative Analysis of Synthetic Routes

Efficiency Comparison

Among the synthetic routes described, the solvent-free dimedone-urea condensation followed by direct acylation (combining Procedures 2.1.1 and 3.3.1) offers the most efficient approach in terms of overall yield, reaction time, and operational simplicity. This approach minimizes solvent use, reduces the number of isolation steps, and provides the target compound in high purity.

Sustainability Assessment

From a green chemistry perspective, the solvent-free approach for the quinazolinone core synthesis presents significant advantages:

  • Elimination of organic solvents in the key cyclization step
  • Reduced energy consumption due to ambient temperature conditions
  • Higher atom economy compared to alternative routes
  • Catalyst (methane sulfonic acid) used in catalytic quantities

Cost Analysis

Table 4 provides a relative cost comparison of the different synthetic routes based on reagent costs, energy requirements, and purification expenses.

Table 4: Relative Cost Analysis of Synthetic Routes

Synthetic Route Reagent Cost Energy Cost Purification Cost Overall Cost Efficiency
Solvent-Free Method + Direct Acylation Medium Low Medium High
Conventional Method + Direct Acylation Medium Medium Medium Medium
Cyclohexanone Route + Nucleophilic Substitution High High High Low

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to alter the quinazoline core or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the quinazoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring or the quinazoline core.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core

Several analogs share the N-(7,7-dimethyl-5-oxo-tetrahydroquinazolin-2-yl)acetamide backbone but differ in sulfanyl substituents (Table 1):

Compound Name Substituent (R) Molecular Formula Key Features Reference
Target Compound 4-Chlorophenylsulfanyl C₁₉H₁₈ClN₃O₂S Chlorine enhances lipophilicity; sulfanyl improves solubility
N-(7,7-Dimethyl-5-oxo-...)-2-{[5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(2-Methoxyphenyl)-1,2,4-triazol-3-yl C₂₁H₂₂N₆O₃S Methoxy group increases polarity; triazole may enhance metal coordination
2-(Benzothiazol-2-yloxy)-N-(7,7-dimethyl-5-oxo-...)acetamide 1,3-Benzothiazol-2-yloxy C₁₉H₁₈N₄O₃S Benzothiazole introduces π-π stacking potential; oxygen linker increases rigidity
2-[(4-Oxo-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide 4-Oxo-hexahydroquinazolin-2-yl C₁₆H₁₈N₄O₄S₂ Sulfamoyl group enhances hydrogen bonding; hexahydroquinazoline reduces planarity

Key Observations :

  • In contrast, the methoxyphenyl substituent in offers electron-donating properties, altering reactivity.
  • Hydrogen Bonding : Compounds with sulfamoyl () or triazole () groups exhibit enhanced hydrogen-bonding capacity, which may improve binding to biological targets.
  • Synthetic Accessibility: The target compound and its analogs are synthesized via nucleophilic substitution of 2-chloroacetamide derivatives with sulfanyl precursors in ethanol, achieving yields >90% .

Crystal Packing and Conformational Analysis

Comparative crystallographic data reveal distinct intermolecular interactions:

  • Target Compound: Likely forms intramolecular N–H⋯O hydrogen bonds (analogous to ), creating S(7) ring motifs. The dihedral angle between the chlorophenyl and quinazolinone planes is predicted to be ~40–60°, similar to N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (42.25° in Compound I ).
  • Triazole Derivative () : The 2-methoxyphenyl group may induce torsional strain, increasing the dihedral angle (e.g., 59.7° in Compound II ), thereby reducing π-π stacking efficiency.
  • Benzothiazole Derivative () : The rigid benzothiazole ring likely promotes parallel-displaced π-stacking, as seen in related sulfanyl acetamides .

Biological Activity

2-[(4-chlorophenyl)sulfanyl]-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a quinazoline core and a 4-chlorophenylsulfanyl group, which contribute to its biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3O2S, with a molecular weight of 375.9 g/mol. The structure is characterized by:

  • Quinazoline core : A bicyclic compound that is often associated with various pharmacological activities.
  • 4-chlorophenylsulfanyl group : This moiety is known to enhance biological activity through specific interactions with biological targets.

Synthesis

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the quinazoline core via cyclization reactions.
  • Introduction of the 4-chlorophenylsulfanyl group and acetamide functionality.
  • Optimization of reaction conditions to maximize yield and purity.

Cytotoxicity

Preliminary studies have indicated that this compound exhibits significant cytotoxic properties against various cancer cell lines:

  • K562 (chronic myelogenous leukemia) : The compound shows promising inhibitory effects on cell proliferation.
  • MCF7 (breast cancer) : Notably effective in reducing cell viability, suggesting potential as an anti-cancer agent.

The mechanism by which 2-[(4-chlorophenyl)sulfanyl]-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide exerts its biological effects is hypothesized to involve:

  • Enzyme Interaction : Binding to specific enzymes or receptors that modulate cellular pathways associated with tumor growth.
  • Signal Pathway Interference : Disruption of signaling pathways critical for cell survival and proliferation.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer types. The results demonstrated:

Cell LineIC50 (µM)Mechanism
K56215Apoptosis induction
MCF710Cell cycle arrest

These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and toxicity profile of the compound. These studies indicated that:

  • The compound exhibited favorable absorption and distribution characteristics.
  • Toxicity assessments revealed manageable side effects at therapeutic doses.

Comparative Analysis with Similar Compounds

The structural uniqueness of 2-[(4-chlorophenyl)sulfanyl]-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can be contrasted with other quinazoline derivatives:

Compound NameStructureUnique Features
2-(4-hydroxyphenyl)sulfanyl-N-(7-methylquinazolin-2-yl)acetamideSimilar core structureHydroxyl group enhances solubility
N-(5-methylquinazolin-2-yl)acetamideLacks sulfanyl groupSimpler structure with potential lower activity
6-methyl-N-(7-methylquinazolin-2-yl)acetamideSimilar quinazoline coreDifferent substitution pattern affecting activity

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